Product packaging for 5-Bromo-2-cyclopentylisoindolin-1-one(Cat. No.:CAS No. 864867-11-8)

5-Bromo-2-cyclopentylisoindolin-1-one

Cat. No.: B1323055
CAS No.: 864867-11-8
M. Wt: 280.16 g/mol
InChI Key: GLCUWYULJGSYDO-UHFFFAOYSA-N
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Description

The isoindolin-1-one (B1195906) core is a bicyclic structure that has been identified as a "privileged" scaffold in medicinal chemistry. This designation is attributed to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The versatility of this scaffold allows for a high degree of chemical modification, enabling the synthesis of large libraries of compounds for drug discovery programs.

Isoindolin-1-one derivatives are at the forefront of modern medicinal chemistry research due to their demonstrated efficacy in a multitude of therapeutic areas. nih.gov The core structure serves as a versatile template for the development of potent and selective agents. Scholarly articles have extensively documented the diverse biological activities associated with this class of compounds, including anticancer, antiviral, antipsychotic, antimicrobial, cardiovascular, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net The synthetic accessibility of the isoindolin-1-one nucleus allows chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov The introduction of various substituents on the aromatic ring and the nitrogen atom has been shown to significantly influence the biological activity of these derivatives. nih.gov For instance, the incorporation of lipophilic or electron-withdrawing groups can enhance the interaction of these molecules with their biological targets. nih.gov

To illustrate the therapeutic potential of this chemical class, the following table summarizes some of the key biological activities reported for various isoindolin-1-one derivatives in scientific literature.

Biological ActivityTherapeutic Area
AnticancerOncology
AntiviralInfectious Diseases
AntipsychoticNeurology
AntimicrobialInfectious Diseases
Anti-inflammatoryImmunology
AntidiabeticEndocrinology

This table represents a general overview of the biological activities of the isoindolin-1-one scaffold and not specific findings for 5-Bromo-2-cyclopentylisoindolin-1-one.

Despite the broad interest in the isoindolin-1-one scaffold, a comprehensive review of the scholarly literature reveals that this compound is not extensively studied. Its presence is primarily noted in the catalogs of chemical suppliers as a commercially available compound for research purposes. Detailed academic publications focusing on its synthesis, characterization, and biological activity are not readily found in the public domain.

The chemical identity of this compound is well-defined, and its basic properties are listed in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 864867-11-8
Molecular Formula C₁₃H₁₄BrNO
Molecular Weight 280.16 g/mol

The structure of this compound features a bromine atom at the 5-position of the isoindolin-1-one core and a cyclopentyl group attached to the nitrogen atom. The presence of a halogen, such as bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. researchgate.net

Given the limited specific research on this compound, the aims and scope of future investigations can be postulated based on the known properties of analogous compounds. The primary research aim would be to synthesize and characterize this compound to confirm its structure and purity. Following this, a key objective would be to explore its potential biological activities through a variety of in vitro and in vivo screening assays.

The scope of such investigations could be broad, encompassing several therapeutic areas where isoindolin-1-one derivatives have shown promise. For example, research could focus on its potential as an anticancer agent, given that many brominated compounds and isoindolin-1-one derivatives exhibit cytotoxic effects against cancer cell lines. mdpi.com Another avenue of investigation could be its potential as an anti-inflammatory agent, as this is a common property of this class of molecules. nih.gov Furthermore, its activity as a modulator of specific enzymes or receptors could be explored, for instance, as a potential inhibitor of carbonic anhydrases or as a positive allosteric modulator of GABA-A receptors, activities that have been reported for other isoindolinone derivatives. acs.orgnih.gov

Future research would also likely involve structure-activity relationship (SAR) studies. This would entail the synthesis of a series of related compounds with modifications to the cyclopentyl group and the position of the bromine atom to understand how these structural features influence biological activity. The ultimate goal of such research would be to determine if this compound or its derivatives have the potential to be developed into novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14BrNO B1323055 5-Bromo-2-cyclopentylisoindolin-1-one CAS No. 864867-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-cyclopentyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-10-5-6-12-9(7-10)8-15(13(12)16)11-3-1-2-4-11/h5-7,11H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCUWYULJGSYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=C(C2=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631100
Record name 5-Bromo-2-cyclopentyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864867-11-8
Record name 5-Bromo-2-cyclopentyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Cyclopentylisoindolin 1 One Derivatives

Design Principles for Systematically Modifying the Isoindolinone Core

The isoindolinone core is a privileged scaffold in drug discovery, and its systematic modification follows established medicinal chemistry principles. Key design strategies often involve altering the electronic and steric properties of the molecule to enhance interactions with biological targets. Modifications typically focus on three main areas: the N-substituent, the aryl ring, and the lactam ring of the isoindolinone system.

Design principles for modifying the isoindolinone core include:

Introduction of diverse substituents: Incorporating a variety of functional groups at different positions to probe the chemical space around the core structure. researchgate.net

Bioisosteric replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties.

Scaffold hopping: Replacing the isoindolinone core with other heterocyclic systems to discover novel chemical series with similar biological activities.

Conformational constraint: Introducing rigid elements into the structure to lock the molecule into a specific conformation that is optimal for binding to the target.

These principles guide the synthesis of a focused library of derivatives, allowing for a systematic evaluation of how structural changes affect biological activity.

Impact of N-Substitution (Cyclopentyl Moiety) on Biological Activity Profiles

The N-substituent of the isoindolinone core plays a significant role in determining the biological activity profile of the molecule. In 5-bromo-2-cyclopentylisoindolin-1-one, the cyclopentyl group is a key feature. SAR studies often involve replacing this group with other cyclic or acyclic moieties to assess the impact on potency and selectivity.

Research has shown that the size, shape, and lipophilicity of the N-substituent can drastically alter the compound's interaction with its biological target. For instance, in a series of isoindolin-1-one (B1195906) derivatives, variations at the N-position led to significant differences in their activity. nih.gov

Table 1: Impact of N-Substitution on Biological Activity

N-Substituent Relative Potency Notes
Cyclopentyl +++ Often serves as a reference compound.
Cyclohexyl ++ Larger cycloalkanes may decrease activity due to steric hindrance.
Phenyl + Aromatic substituents can introduce different binding interactions.

This table is illustrative and based on general principles of SAR for isoindolinone derivatives.

Effects of Substitutions on the Bromo-Substituted Aryl Ring

The bromo-substituted aryl ring is another critical component of this compound for SAR exploration. The bromine atom at the 5-position influences the electronic properties of the aromatic ring and can be a key interaction point with the biological target. nih.gov The position and nature of substituents on this ring can modulate the compound's activity, selectivity, and pharmacokinetic properties. libretexts.org

Substituent effects can be broadly categorized as:

Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -CN) can alter the electron density of the aromatic ring, affecting its interaction with the target. libretexts.org For instance, electron-withdrawing groups can enhance potency in some cases by increasing the acidity of nearby protons or by participating in hydrogen bonding. nih.gov

Steric Effects: The size of the substituent can influence how the molecule fits into the binding pocket of a protein. Bulky substituents may cause steric clashes, leading to reduced activity, or they could enhance binding by filling a hydrophobic pocket.

Positional Isomerism: Moving the bromo substituent to other positions on the aryl ring (e.g., position 4, 6, or 7) can have a profound impact on activity. This helps to map the topology of the binding site.

Table 2: Influence of Aryl Ring Substitutions on Activity

Position Substituent Effect on Activity Rationale
5 -Br Baseline Halogen bonding or hydrophobic interactions may be important.
5 -Cl Similar or slightly decreased Chlorine is smaller and less polarizable than bromine.
5 -F Often decreased Fluorine's electronic properties differ significantly from bromine.
5 -CH3 Variable Can increase lipophilicity and fill hydrophobic pockets.

This table is illustrative and based on general principles of SAR for substituted aromatic compounds.

Rational Design of Analogues for Modulating Specific Biological Activities

The rational design of analogues of this compound is guided by the SAR data obtained from initial screening and computational modeling. nih.gov The goal is to optimize the lead compound to achieve a desired biological effect, such as increased potency, improved selectivity, or better pharmacokinetic properties. nih.govmdpi.com

The process typically involves:

Identifying a pharmacophore: Determining the essential structural features required for biological activity.

Building a SAR model: Correlating structural modifications with changes in activity.

Using computational tools: Employing molecular docking and other modeling techniques to predict how new analogues will interact with the target. nih.gov

Synthesizing and testing new compounds: Creating and evaluating the designed analogues to validate the model and further refine the SAR.

For example, if SAR studies indicate that a hydrophobic pocket exists near the cyclopentyl group, analogues with larger or more lipophilic N-substituents might be designed to exploit this interaction. Similarly, if a hydrogen bond donor is identified in the target's binding site, a substituent capable of forming a hydrogen bond could be introduced on the aryl ring. nih.gov

Stereochemical Considerations in Isoindolinone SAR Investigations

Stereochemistry can play a critical role in the biological activity of isoindolinone derivatives, especially when a chiral center is present. nih.gov Although this compound itself is achiral, modifications to the isoindolinone core can introduce stereocenters.

For instance, substitution at the C3 position of the isoindolinone ring can create a chiral center. In such cases, the two enantiomers (R and S forms) may exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. nih.gov

A stereochemical SAR analysis would involve synthesizing and testing each enantiomer separately to determine which configuration is more active. nih.gov This information is crucial for optimizing the drug candidate, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects.

In Vitro Pharmacological Investigations and Biological Target Identification

Cell-Based Assays for Investigating Compound-Mediated Cellular Responses

Cell-based assays are fundamental in determining the cellular effects of novel compounds. For the isoindolinone scaffold, these assays have primarily focused on evaluating anticancer properties. Studies on various isoindolinone derivatives have utilized a range of cancer cell lines to determine their cytotoxic and anti-proliferative effects. nih.govresearchgate.net

For instance, novel synthesized isoindolinone derivatives have been evaluated for their anticancer activity against human lung cancer cells (A549). nih.gov In these studies, the viability of cancer cells is typically measured after treatment with the compounds, and the half-maximal inhibitory concentration (IC50) is determined to quantify their potency. nih.gov Similarly, the cytotoxicity of N-substituted isoindoline-1,3-dione derivatives has been investigated against blood cancer cell lines, such as K562 and Raji cells. researchgate.net To assess the selectivity of these compounds, their effects are often also tested on non-cancerous cell lines, like L929 mouse fibroblasts. nih.gov The results of such assays can indicate whether a compound has a general cytotoxic effect or if it selectively targets cancer cells. nih.gov

The following table summarizes the cytotoxic activities of some isoindolinone derivatives in cell-based assays.

CompoundCell LineAssay TypeEndpointResult
Isoindolinone Derivative 2aA549 (Human Lung Cancer)WST-1 AssayAnticancer ActivityDose-dependent activity
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's Lymphoma)Cytotoxicity AssayCC500.26 µg/mL
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myelogenous Leukemia)Cytotoxicity AssayCC503.81 µg/mL

Enzyme Inhibition Assays for Molecular Target Elucidation

Enzyme inhibition assays are crucial for identifying the specific molecular targets of a compound. The isoindolinone core structure has been found in inhibitors of several enzymes. nih.govnih.govnih.gov

One area of investigation has been the inhibition of carbonic anhydrases (CAs), which are involved in various physiological processes. nih.gov Novel isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) isoforms, with inhibition constants (Ki) in the low nanomolar range. nih.gov Another enzyme target for isoindolinone derivatives is urease, which is implicated in infections by Helicobacter pylori. A series of 2,3-disubstituted isoindolin-1-ones demonstrated significant urease inhibitory activity, with some compounds being more potent than the standard inhibitor thiourea. nih.gov More recently, DNA-encoded library screening identified novel isoindolinone derivatives as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy. nih.gov

The table below presents the enzyme inhibitory activities of selected isoindolinone derivatives.

CompoundEnzyme TargetInhibition ParameterValue
Isoindolinone Derivative 2chCA IKi11.48 ± 4.18 nM
Isoindolinone Derivative 2fhCA IIKi9.32 ± 2.35 nM
Isoindolin-1-one (B1195906) Derivative 5cJack Bean UreaseIC5010.07 ± 0.28 µM

Receptor Binding and Activation Studies (e.g., Metabotropic Glutamate (B1630785) Receptors)

A significant finding for the isoindolin-1-one class of compounds is their potential as modulators of metabotropic glutamate receptors (mGluRs). acs.orgnih.gov Specifically, novel substituted isoindolin-1-one derivatives have been highlighted as potential positive allosteric modulators (PAMs) for group II mGluRs, which include mGluR2 and mGluR3. acs.orgnih.gov

PAMs are compounds that bind to an allosteric site on a receptor, distinct from the endogenous ligand binding site, and enhance the receptor's response to the endogenous ligand. acs.org This mechanism offers a more subtle way to modulate receptor activity compared to direct agonists or antagonists. acs.org Group II mGluRs are implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets. acs.org The development of isoindolin-1-one-based PAMs for these receptors represents a promising avenue for the treatment of central nervous system (CNS) disorders. acs.org While specific binding affinities and activation data for 5-Bromo-2-cyclopentylisoindolin-1-one are not yet detailed in the literature, its structural class suggests that it may share this modulatory activity at mGluRs.

Phenotypic Screening Approaches for Identifying Novel Biological Activities

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cell-based or organism-based models to identify agents that produce a desired phenotypic change, without a preconceived hypothesis about the molecular target. enamine.netlifechemicals.com This strategy is particularly useful for identifying compounds with novel mechanisms of action. enamine.net

For a compound like this compound, where the full biological activity profile is not known, phenotypic screening could be employed to uncover unexpected therapeutic potential. lifechemicals.com Phenotypic screening libraries often contain a diverse collection of compounds, including those with known bioactivity, to maximize the chances of finding new activities. selleckchem.com By exposing various cell models to the compound and monitoring for changes in cell morphology, proliferation, differentiation, or other cellular functions, novel biological activities can be identified. lifechemicals.com Following a "hit" in a phenotypic screen, subsequent studies would be required to elucidate the underlying mechanism of action and identify the molecular target(s). nih.gov

Mechanistic Studies of Cellular Pathways Perturbed by the Compound

Once a biological activity is identified, mechanistic studies are conducted to understand how a compound perturbs cellular pathways. For isoindolinone derivatives with anticancer activity, these studies often focus on the induction of cell death. researchgate.net

For example, after observing cytotoxicity in cancer cell lines, studies on 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione investigated the type of cell death induced. researchgate.net Using techniques like flow cytometry with Annexin V and propidium iodide staining, it was determined that the compound induced both apoptosis and necrosis in Raji cells. researchgate.net Further mechanistic insights for other isoindolinone derivatives have come from studies showing their ability to activate the p53 tumor suppressor pathway. mdpi.com Metabolism-guided optimization of tryptophanol-derived isoindolinones led to the identification of compounds that are potent p53 activators. mdpi.com Such studies are critical for understanding the molecular basis of a compound's activity and for its further development as a potential therapeutic agent.

Comparative In Vitro Activity with Related Isoindolinone Structures

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By synthesizing and testing a series of related analogs, researchers can identify the structural features that are critical for biological activity. nih.gov

For the broader class of indolin-2-one derivatives, which are structurally related to isoindolinones, extensive SAR studies have been conducted, particularly for their activity as vascular endothelial growth factor receptor (VEGFR) inhibitors. nih.gov These studies have shown that the indolin-2-one core is essential for activity and that substitutions at various positions on the ring system can significantly impact potency. nih.gov For isoindolin-1-one derivatives targeting urease, a comparative analysis of sixteen different analogs revealed that the nature of the substituents at the 2- and 3-positions played a crucial role in determining the inhibitory activity. nih.gov Such comparative data is vital for the rational design of more effective and selective therapeutic agents based on the isoindolinone scaffold.

The following table provides a comparison of the in vitro activities of different isoindolinone derivatives against various targets.

Compound ClassTargetKey Structural FeaturesIn Vitro Potency
2,3-Disubstituted isoindolin-1-onesUreaseVaried substituents at positions 2 and 3IC50 values ranging from 10.07 µM to > 100 µM
Isoindolinone SulfamatesCarbonic Anhydrase I & IISulfamate groupKi values in the low nanomolar range
Tryptophanol-derived Isoindolinonesp53 PathwayBromine substitution on the indole ringEnhanced antiproliferative activity

Preclinical Mechanistic Studies in Relevant Biological Models

Utilization of In Vivo Animal Models for Mechanistic Proof-of-Concept Studies

There is no publicly available information regarding the use of in vivo animal models to establish mechanistic proof-of-concept for 5-Bromo-2-cyclopentylisoindolin-1-one.

Investigation of Biological Pathway Modulation in Animal Models

Data on the investigation of biological pathway modulation by this compound in animal models is not available in the scientific literature.

Biomarker Identification and Validation in Preclinical Research

There are no published studies on the identification or validation of biomarkers associated with the preclinical activity of this compound.

Translational Relevance of Preclinical Findings to Disease Pathophysiology

Without any preclinical findings, the translational relevance of this compound to any disease pathophysiology cannot be determined.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

A comprehensive review of scientific literature reveals a significant gap in publicly available research regarding the computational chemistry and molecular modeling applications of the chemical compound This compound . Despite the existence of established in silico methods for analyzing chemical structures, their specific application to this particular compound is not documented in accessible scientific databases and journals.

Computational techniques are crucial in modern drug discovery and materials science for predicting molecular properties and interactions, thereby guiding experimental research. Methodologies such as Density Functional Theory (DFT) for electronic structure analysis, molecular docking for predicting ligand-target interactions, and molecular dynamics simulations for understanding conformational changes are standard practices. Similarly, Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and in silico predictions of biological activity are vital for identifying and optimizing novel therapeutic agents.

However, searches for the application of these specific computational methods to this compound have not yielded any specific studies. While research exists for structurally related compounds, such as derivatives of 5-bromoindole or other isoindolinones, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substituent groups—a bromine atom at the 5-position and a cyclopentyl group at the 2-position—on its electronic, steric, and pharmacokinetic properties.

The absence of dedicated research on this compound means that no data is available to populate detailed analyses for the following computational applications:

Computational Chemistry and Molecular Modeling Applications

Advanced Analytical Methodologies for Characterization and Research

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of synthesized compounds like 5-Bromo-2-cyclopentylisoindolin-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons on the isoindolinone core and the aliphatic protons of the cyclopentyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity and relative number of protons in each environment.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the lactam ring and the quaternary carbons of the aromatic ring. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄BrNO), high-resolution mass spectrometry (HRMS) would confirm its exact mass. scbt.commyskinrecipes.com A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, providing a definitive signature for the presence of a single bromine atom in the structure. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound
TechniqueExpected ObservationsInformation Gained
¹H NMRSignals for aromatic protons, cyclopentyl protons, and methylene (B1212753) protons of the isoindolinone ring.Proton environment, connectivity, and count.
¹³C NMRSignals for aromatic, cyclopentyl, methylene, and carbonyl carbons.Carbon skeleton structure.
Mass Spectrometry (MS)Molecular ion peaks showing a characteristic 1:1 isotopic pattern for bromine.Confirmation of molecular weight (280.16 g/mol) and presence of one bromine atom. scbt.com

Chromatographic Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment. A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile, would be developed. sielc.com The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. mdpi.com This hyphenated technique is invaluable for identifying impurities, even at trace levels, by providing molecular weight information for each separated component. In the context of research involving this compound, LC-MS is crucial for monitoring reaction progress and characterizing the stability of the compound under various conditions. researchgate.nettsu.edu

X-ray Crystallography for Solid-State Structure Determination

Microscopic Techniques for Cellular Localization Studies

To investigate the interaction of this compound with biological systems, microscopic techniques can be employed to determine its subcellular localization. This typically requires modification of the molecule to include a fluorescent reporter tag (fluorophore). Alternatively, if the compound possesses intrinsic fluorescence, it could be visualized directly.

Using fluorescence microscopy, cells would be incubated with the labeled compound, and imaging would reveal its distribution within cellular compartments, such as the nucleus, mitochondria, or cytoplasm. This information is vital for understanding the compound's mechanism of action if it is being investigated for biological activity.

Method Development and Validation for Research Applications

For any quantitative research application, the analytical methods used must be properly developed and validated to ensure they are fit for purpose. asean.org Validation demonstrates that an analytical procedure is suitable for its intended use and provides reliable, reproducible results. edqm.eu Key validation parameters, often following International Council for Harmonisation (ICH) guidelines, include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 2: Key Parameters for Analytical Method Validation
ParameterDescriptionTypical Acceptance Criteria
SpecificityNo interference from diluents, impurities, or other matrix components at the analyte's retention time.Peak purity index > 0.99; resolution > 2.
LinearityDemonstrates a linear relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995.
AccuracyMeasured as percent recovery of known spiked amounts.Recovery typically within 98-102%.
Precision (Repeatability)Assessed from multiple measurements of the same sample.Relative Standard Deviation (RSD) ≤ 2%.
RobustnessEvaluates the effect of small changes in mobile phase composition, pH, flow rate, etc.Results should remain within the established precision criteria.

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies for Diverse Isoindolinone Libraries

The exploration of the therapeutic potential of 5-Bromo-2-cyclopentylisoindolin-1-one would be significantly accelerated by the development of diverse chemical libraries based on its core structure. Emerging synthetic strategies are moving towards more efficient, sustainable, and versatile methods for generating these libraries.

One promising approach is the use of transition-metal-free synthetic protocols . These methods are gaining traction due to their environmental benefits and reduced risk of metal contamination in the final products. rsc.org Techniques such as ring-opening and ring-closing cascade (ROCC) reactions of ortho-carboxy-isoxazoles have been shown to be effective for the synthesis of 3-alkylidene isoindolin-1-ones. researchgate.net

One-pot multicomponent reactions also represent an efficient strategy for the synthesis of novel isoindolinone derivatives. For instance, a Mannich-type multicomponent reaction has been successfully employed to synthesize isoindolinones from 2-formyl benzoic acid, primary amines, and other suitable reagents in an environmentally friendly solvent at room temperature. researchgate.net Such methods allow for the rapid generation of a wide range of analogs by varying the starting materials.

Furthermore, asymmetric synthesis is crucial for producing enantiomerically pure isoindolinone derivatives, as different enantiomers of a chiral drug can have distinct biological activities and safety profiles. chim.it The development of stereoselective synthetic routes, potentially utilizing chiral auxiliaries or catalysts, will be essential for investigating the specific biological effects of individual stereoisomers of this compound and its derivatives.

Synthetic StrategyKey FeaturesPotential Application to this compound
Transition-Metal-Free SynthesisEnvironmentally friendly, reduced metal contamination. rsc.orgGreener synthesis of analogs.
One-Pot Multicomponent ReactionsHigh efficiency, rapid generation of diverse libraries. researchgate.netCreation of a library of derivatives by varying amine and other inputs.
Asymmetric SynthesisProduction of enantiomerically pure compounds. chim.itInvestigation of stereospecific biological activity.

Integration of Omics Technologies in Biological Activity Profiling

To elucidate the biological activity and mechanism of action of this compound, the integration of "omics" technologies is indispensable. These high-throughput approaches provide a comprehensive view of the molecular changes induced by a compound in a biological system. omicstutorials.comnih.gov

Genomics and Transcriptomics: These technologies can identify changes in gene expression patterns in response to treatment with the compound. This can reveal the cellular pathways and biological processes that are modulated, offering clues about the compound's mechanism of action. For instance, transcriptomic analysis of cancer cells treated with an isoindolinone derivative could highlight upregulation of apoptosis-related genes or downregulation of proliferation-associated genes. omicstutorials.com

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify the direct protein targets of a compound and downstream changes in protein expression and post-translational modifications. This is crucial for understanding how a drug exerts its effects at the molecular level. nih.gov

Metabolomics: This approach involves the comprehensive study of metabolites in a biological system. Metabolomic profiling can reveal alterations in metabolic pathways caused by the compound, which can be indicative of its therapeutic or toxic effects. nih.gov

The integration of these omics datasets can provide a systems-level understanding of the biological activity of this compound and help in the identification of predictive biomarkers for its efficacy. unimi.it

Advanced Computational Approaches for De Novo Design and Optimization

Computational methods are integral to modern drug discovery, enabling the de novo design of novel molecules and the optimization of lead compounds. nih.govresearchgate.net For this compound, these approaches can guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) can be employed if the three-dimensional structure of a biological target is known. Molecular docking simulations can predict how different isoindolinone analogs bind to the target, allowing for the rational design of modifications that enhance binding affinity. beilstein-journals.org

Ligand-based drug design (LBDD) is useful when the structure of the target is unknown. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of isoindolinone derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

De novo design algorithms can generate entirely new molecular structures that are predicted to bind to a specific target or exhibit a desired biological activity. These methods can explore a vast chemical space to identify novel isoindolinone scaffolds with unique properties. researchgate.net

Computational ApproachDescriptionApplication in Isoindolinone Drug Discovery
Structure-Based Drug Design (SBDD)Utilizes the 3D structure of the target to design ligands. beilstein-journals.orgOptimizing the interaction of this compound with its putative target.
Ligand-Based Drug Design (LBDD)Uses knowledge of active molecules to design new ones. mdpi.comBuilding QSAR models to predict the activity of novel isoindolinone derivatives.
De Novo DesignGenerates novel molecular structures from scratch. researchgate.netDiscovering new isoindolinone-based scaffolds with therapeutic potential.

Development of Novel Assay Systems for Target Validation

Once a potential biological target for this compound is identified, robust assay systems are required for validation and for high-throughput screening of derivative libraries. The development of novel and more physiologically relevant assay systems is a key area of research.

Cell-based assays that model the disease state more accurately are crucial. For example, three-dimensional (3D) cell culture models, such as spheroids or organoids, can better recapitulate the in vivo environment compared to traditional two-dimensional (2D) cultures.

Target engagement assays are also critical to confirm that a compound interacts with its intended target in a cellular context. Techniques like cellular thermal shift assay (CETSA) can be used to monitor the thermal stabilization of a target protein upon ligand binding.

For enzymatic targets, the development of sensitive and specific biochemical assays is essential for determining inhibitory constants and understanding the mechanism of inhibition. Label-free technologies are emerging as powerful tools for high-throughput screening, as they can reduce the incidence of false positives and negatives often associated with labeled assays. drug-dev.com

Strategic Approaches for Further Preclinical Development Trajectories

The preclinical development of a promising isoindolinone candidate involves a series of studies to assess its safety and efficacy before it can be considered for clinical trials. A strategic approach to this phase is critical for success.

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and to relate its concentration to its biological effect.

In vivo efficacy studies in relevant animal models of disease are necessary to demonstrate the therapeutic potential of the compound. The choice of animal model and the endpoints measured are critical for obtaining meaningful data. The design of these preclinical studies should be rigorous to ensure the data is robust and reproducible. mdpi.com

Toxicology studies are conducted to identify any potential adverse effects of the compound. These studies are performed in compliance with regulatory guidelines and are crucial for establishing a safe dose for first-in-human studies.

A well-defined preclinical development plan, incorporating these elements, will be essential for advancing a this compound-based therapeutic candidate towards clinical application.

Q & A

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity) and identify critical parameters .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction progress tracking.
  • Purification : Employ flash chromatography with gradient elution or recrystallization in aprotic solvents (e.g., DCM/hexane mixtures) .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

  • Molecular Modeling : Use MOE or Gaussian for logP, pKa, and solubility predictions. Validate with experimental HPLC retention times .
  • Docking Studies : Utilize AutoDock or Schrödinger Suite to predict binding affinities with target proteins .
  • ADMET Profiling : Apply SwissADME or ADMETlab to assess drug-likeness and toxicity risks .

How should researchers address challenges in reproducibility when replicating published synthetic protocols?

Q. Basic Research Focus

  • Critical Parameter Identification : Verify inert atmosphere conditions, reagent purity, and equipment calibration .
  • Peer Validation : Collaborate with independent labs to cross-check procedures.
  • Error Reporting : Publish corrigenda for irreproducible methods and update protocols with troubleshooting notes .

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.